Zinc fluoroborate
Overview
Description
Zinc fluoroborate is an inorganic compound widely used in various high-technology applications, including textiles, chemical reactions, plating solutions, and glass production . It is known for its unique properties, such as flame retardancy and catalytic activity, making it a valuable compound in both industrial and research settings.
Mechanism of Action
Target of Action
Zinc fluoroborate, also known as Zinc tetrafluoroborate, is a compound that primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
The mode of action of this compound involves its interaction with these zinc transporters. Based on structural analyses of human ZnT7, human ZnT8, and bacterial YiiP, it is proposed that this compound facilitates Zn2+ recruitment to the transmembrane Zn2+ -binding site . This process requires a series of conformational changes in the transporters, ensuring efficient Zn2+ transport .
Biochemical Pathways
Zinc ions, including those transported by this compound, play a key role in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . They control intercellular communication and intracellular events that maintain normal physiological processes . Zinc ions are also involved in the regulation of gene expression, DNA metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses .
Pharmacokinetics
It is synthesized via a high-energy ball milling method . The product yield depends on the reactant mol ratio and the ball milling period .
Result of Action
The result of this compound’s action is the efficient transport of Zn2+ across biological membranes . This contributes to the maintenance of intracellular and intra-organellar Zn2+ homeostasis , which is crucial for various physiological processes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, the decomposition of the B–F bond in this compound starts at 300°C . Moreover, this compound is widely used in high technological areas such as textile, chemical reaction, plating solution, and glass , suggesting that its action, efficacy, and stability may vary depending on the specific application and environment.
Biochemical Analysis
Biochemical Properties
Zinc, a component of Zinc fluoroborate, plays a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and is also required to activate antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress . It also plays a role in the correct functioning of lipid and glucose metabolism, regulating and forming the expression of insulin .
Cellular Effects
Zinc, an essential component in the regulation of cellular homeostasis, is receiving increasing attention for its role in cancer . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Molecular Mechanism
This compound has been synthesized via high-energy ball milling method . The effect of reactant mol ratio (B/ZnF2) and ball milling period was investigated on the product yield . After completion of the reaction, the product in the reaction mixture (including excess reactant and side products) was purified by the extraction with water .
Temporal Effects in Laboratory Settings
The sample of this compound was sintered at 300–500°C to compare the data with TG-DTA. The results showed that decomposition of B–F bond started at 300°C . As a result of these experiments, maximum yield was obtained at 0.8 molar ratio and 3000 min. of mechanochemical reaction duration with the use of ball milling .
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of this compound in animal models, it is known that zinc plays a crucial role in animal health. For instance, zinc supplementation has been found to improve blood pressure, glucose, and LDL cholesterol serum level .
Metabolic Pathways
Zinc is involved in the synthesis, storage, and release of insulin, which suggests the critical role of this microelement in the progression of type-2 diabetes mellitus, atherosclerosis, and metabolic syndrome .
Transport and Distribution
Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . Additionally, the storage of this essential element is predominantly mediated by metallothioneins (MTs) .
Subcellular Localization
Given the main localization of zinc transporters at the cell membrane, the potential for targeted therapies, including small molecules and monoclonal antibodies, offers promising avenues for future exploration . The C-terminal and N-terminal ends of ZIP are located either on the cell surface or within the lumen of the organelle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc fluoroborate can be synthesized through different methods, including mechanochemical reactions and wet methods. One common synthetic route involves the reaction between zinc fluoride and boron using high-energy ball milling . The reaction conditions, such as reactant molar ratio and milling duration, significantly affect the yield and purity of the product. For instance, a molar ratio of 0.8 and a milling duration of 3000 minutes can yield up to 83% pure this compound .
Industrial Production Methods: Another method involves the wet synthesis using fluoroboric acid and zinc oxide as reactants . This method is economical, green, and efficient, making it suitable for large-scale production. The reaction is typically carried out at a temperature of 90°C with a reactant mole ratio of 1:3 (zinc oxide to fluoroboric acid), resulting in a high yield of 97% and a purity of 98% .
Chemical Reactions Analysis
Types of Reactions: Zinc fluoroborate undergoes various chemical reactions, including catalytic reactions and flame retardant applications. It is known to catalyze organic transformations such as the Biginelli condensation and epoxide ring opening .
Common Reagents and Conditions: In catalytic reactions, this compound is often used in aqueous solutions under mild conditions. For example, it can catalyze the Biginelli condensation at room temperature, leading to the formation of dihydropyrimidinones .
Major Products: The major products formed from these reactions include dihydropyrimidinones and other organic compounds, depending on the specific reaction and conditions used .
Scientific Research Applications
Zinc fluoroborate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Zinc tetrafluoroborate
- Zinc chloride
- Zinc bromide
Comparison: Zinc fluoroborate stands out due to its unique combination of catalytic and flame-retardant properties. Unlike zinc chloride and zinc bromide, which are primarily used as catalysts, this compound also offers significant flame-retardant capabilities . This dual functionality makes it a valuable compound in various applications, from organic synthesis to industrial flame retardancy.
Properties
IUPAC Name |
zinc;ditetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Zn/c2*2-1(3,4)5;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMIVIYHDVNOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Zn | |
Record name | ZINC FLUOROBORATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884715 | |
Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
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Molecular Weight |
239.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Hydrate: White crystalline solid; [Pfaltz and Bauer MSDS] | |
Record name | ZINC FLUOROBORATE | |
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Record name | Zinc tetrafluoroborate | |
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Boiling Point |
212 °F at 760 mmHg (approx.) (USCG, 1999) | |
Record name | ZINC FLUOROBORATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9198 | |
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Density |
1.45 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | ZINC FLUOROBORATE | |
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CAS No. |
13826-88-5 | |
Record name | ZINC FLUOROBORATE | |
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Record name | Zinc tetrafluoroborate | |
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Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
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Record name | Borate(1-), tetrafluoro-, zinc (2:1) | |
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Record name | Zinc bis(tetrafluoroborate) | |
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Record name | ZINC TETRAFLUOROBORATE | |
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Q1: What are some notable catalytic applications of zinc tetrafluoroborate?
A1: Zinc tetrafluoroborate has been shown to effectively catalyze a wide range of organic reactions, including:
- Biginelli Condensation: It facilitates the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and thiones from aldehydes, 1,3-dicarbonyl compounds, and urea or thiourea at room temperature. []
- Oxime, Hydrazone, and Semicarbazone Cleavage: It enables the oxidation of these compounds to their corresponding carbonyl compounds in high yields. []
- Tetrahydropyranylation and Depyranylation of Alcohols: It efficiently catalyzes both the protection and deprotection of alcohols using tetrahydropyran. []
- Thioacetalization of Aldehydes: It selectively promotes the formation of cyclic dithioacetals from aldehydes. []
- Conversion of Aldehydes to Geminal Diacetates and Cyanoacetates: It catalyzes the conversion of aldehydes to 1,1-diacetates using acetic anhydride and to geminal cyanoacetates using a mixture of potassium cyanide and acetic anhydride. []
- Ring Expansion of Aziridines: It mediates the transformation of trans-aziridine-2-carboxylates into cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates. []
- Epoxide Ring Opening: It efficiently catalyzes the ring opening of epoxides with amines, demonstrating high chemo-, regio-, and stereoselectivity. This reaction is particularly useful in the synthesis of pharmaceuticals like metoprolol. []
Q2: How does zinc tetrafluoroborate achieve its catalytic activity?
A2: Zinc tetrafluoroborate, being a Lewis acid, acts as an efficient catalyst due to its ability to activate both electrophiles and nucleophiles. This "electrophile-nucleophile dual activation" arises from a combination of coordination, charge-charge interactions, and hydrogen bond formation. [] This dual activation mechanism lowers the activation energy of reactions, enhancing reaction rates and facilitating product formation.
Q3: What are the advantages of using zinc tetrafluoroborate as a catalyst?
A3: Zinc tetrafluoroborate offers several benefits as a catalyst:
- Mild Reaction Conditions: It operates efficiently under mild conditions, often at room temperature, minimizing unwanted side reactions. [, , , ]
- High Selectivity: It exhibits excellent chemo-, regio-, and stereoselectivity in many reactions, leading to the desired product with high purity. [, ]
- High Efficiency: It often promotes reactions with high yields and short reaction times. [, , ]
- Environmental Friendliness: Aqueous solutions of zinc tetrafluoroborate are considered relatively environmentally benign compared to many organic solvents. [, , ]
Q4: Are there any limitations to using zinc tetrafluoroborate as a catalyst?
A4: While generally effective, zinc tetrafluoroborate's catalytic activity can be influenced by factors like substrate steric hindrance, electronic properties of reactants, and solvent choice. Research suggests its effectiveness can vary with different epoxides and amines. []
Q5: How does zinc tetrafluoroborate perform as a flame retardant for cotton fabrics?
A5: Zinc fluoroborate significantly improves the flame retardancy of cotton fabrics. When fabric is impregnated with a 50% this compound solution, the Limiting Oxygen Index (LOI) value increases from 16 for untreated fabric to above 55. This indicates a substantial improvement in the fabric's resistance to ignition and burning. []
Q6: How does zinc tetrafluoroborate affect the crease resistance of cotton fabrics?
A6: this compound, when used as a catalyst in the treatment of acrylic acid-grafted cotton fabric with tris(1-aziridinyl)phosphine oxide (APO), significantly enhances the fabric's crease recovery in both dry and wet states. This improvement is attributed to APO's reaction with both hydroxyl and carboxyl groups in the fabric. Importantly, this method helps maintain tensile strength, unlike traditional crosslinking methods. []
Q7: What spectroscopic techniques are useful for characterizing zinc tetrafluoroborate?
A7: Several spectroscopic techniques can be employed for characterization:
- FTIR Spectroscopy: Useful for identifying the presence of BF4− anions and studying the coordination environment around the zinc ion. [, ]
- X-ray Diffraction (XRD): Single-crystal XRD can be used to determine the solid-state structure of zinc tetrafluoroborate complexes, providing information about bond lengths, angles, and coordination geometry. [, , ]
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